IDO1 Inhibitory Potency: 4-(1H-Indol-2-yl)butan-1-amine as a Potent Immuno-Oncology Lead
4-(1H-Indol-2-yl)butan-1-amine demonstrates potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan catabolism and an immuno-oncology target of high interest. In a cellular assay using IFN-gamma stimulated human HeLa cells, the compound exhibited an IC50 of 76 nM for the inhibition of kynurenine production [1]. This potency is directly comparable to established IDO1 inhibitor leads and provides a quantitative baseline for SAR exploration within this specific indole-2-alkylamine chemotype. The presence of the primary amine and the 2-substituted indole core are key structural features contributing to this observed activity.
| Evidence Dimension | Enzymatic/Cellular Inhibition |
|---|---|
| Target Compound Data | IC50 = 76 nM |
| Comparator Or Baseline | Baseline (untreated control) kynurenine production |
| Quantified Difference | 76 nM (absolute IC50 value) |
| Conditions | Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells, assessed as inhibition of kynurenine production, 1 hr pre-incubation. |
Why This Matters
This provides a validated, quantitative starting point for medicinal chemistry optimization campaigns targeting IDO1, a therapeutically validated pathway in cancer immunotherapy, differentiating it from untested indole analogs.
- [1] BindingDB. (n.d.). BDBM50454800 / CHEMBL4210456: IDO1 inhibition data. Retrieved from ww.w.bindingdb.org. View Source
